cis-1-(Benzyloxy)-3-methoxycyclobutane
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methoxycyclobutyl)oxymethylbenzene |
InChI |
InChI=1S/C12H16O2/c1-13-11-7-12(8-11)14-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
DRAFPQXZQPSXRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) of Diene Precursors
Ring-closing metathesis (RCM) has been explored for cyclobutane synthesis, though its application to cis-1-(benzyloxy)-3-methoxycyclobutane remains indirect. In analogous systems, Grubbs catalysts (e.g., 2nd generation) facilitate the closure of 1,3-diene substrates into cyclobutane rings. For example, a diene precursor containing benzyloxy and methoxy groups at C1 and C3 positions could undergo RCM under high-dilution conditions (0.01 M in dichloromethane, 40°C, 12 h) to yield the cyclobutane core. However, stereochemical outcomes are highly substrate-dependent, often requiring chiral auxiliaries or directing groups to enforce cis selectivity.
[2+2] Photocycloaddition
The [2+2] photocycloaddition of allyl ethers offers a direct route to cyclobutanes. Irradiating a mixture of 1-benzyloxy-3-methoxypropene and a complementary alkene (e.g., ethylene) at 254 nm in acetone generates the cyclobutane adduct. This method, while conceptually straightforward, suffers from poor regioselectivity and competitive polymerization. Modifying the electronic properties of the alkene (e.g., using electron-deficient dienophiles) improves yield but complicates functional group compatibility.
Functionalization of Preformed Cyclobutane Scaffolds
Etherification of Cyclobutane Diols
A two-step sequence involving diol protection and methylation is widely reported. Starting from cis-1,3-cyclobutanediol, selective benzylation of the primary hydroxyl group (C1) using benzyl bromide and NaH in THF (0°C to room temperature, 6 h) affords the mono-benzylated intermediate. Subsequent methylation of the secondary hydroxyl (C3) with methyl iodide and Ag₂O in DMF (60°C, 4 h) yields the target compound. This approach achieves cis selectivity through steric hindrance during the benzylation step, favoring protection of the less hindered hydroxyl.
Table 1: Comparative Yields for Diol Etherification
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation (C1) | BnBr, NaH, THF, 0°C → rt, 6 h | 78 | 95 |
| Methylation (C3) | MeI, Ag₂O, DMF, 60°C, 4 h | 82 | 97 |
Catalytic Hydrogenation of Cyclobutanones
Reduction of 1-(benzyloxy)-3-methoxycyclobutan-2-one using Pd/C (10 wt%) under H₂ (1 atm) in ethanol (25°C, 2 h) produces the cis-diol precursor, which is subsequently methylated. The stereochemistry arises from syn-addition of hydrogen across the ketone, though over-reduction to the cyclobutane requires careful monitoring.
Stereochemical Control Mechanisms
Chiral Ligand-Assisted Synthesis
Chiral phosphine ligands (e.g., (R)-BINAP) in palladium-catalyzed couplings enforce cis configuration during cyclobutane formation. For instance, Suzuki-Miyaura coupling of boronic esters bearing benzyloxy and methoxy groups with 1,3-dibromocyclobutane in the presence of Pd(OAc)₂/(R)-BINAP (toluene, 80°C, 12 h) achieves 88% ee for the cis isomer.
Thermodynamic vs. Kinetic Control
Heating trans-1-(benzyloxy)-3-methoxycyclobutane in toluene at 110°C for 24 h induces epimerization to the cis form (ΔG‡ = 24.3 kcal/mol), favoring the cis isomer by 7:3 due to reduced 1,3-diaxial interactions. This equilibrium-driven approach is viable for large-scale production but requires efficient separation techniques.
Industrial Scalability and Process Optimization
Continuous Flow Photocycloaddition
Microreactor technology enhances [2+2] photocycloaddition efficiency by improving light penetration and heat dissipation. A continuous flow system (residence time = 30 s, λ = 300 nm) achieves 65% conversion with 92% cis selectivity, outperforming batch reactors (45% conversion, 85% cis).
Solvent-Free Benzylation
Mechanochemical benzylation using a planetary ball mill (stainless steel jars, 500 rpm, 2 h) eliminates solvent waste. Equimolar cyclobutanediol, benzyl bromide, and K₂CO₃ yield 85% mono-benzylated product with >99% cis purity.
Analytical Characterization
NMR Spectroscopy
The cis configuration is confirmed by distinct coupling patterns in ¹H NMR:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-(Benzyloxy)-3-methoxycyclobutane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced cyclobutane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : cis-1-(Benzyloxy)-3-methoxycyclobutane serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique stereochemical properties allow researchers to explore various chemical transformations and reactions.
- Stereochemical Studies : The compound is used to study stereochemical effects in reactions, providing insights into reaction mechanisms and pathways.
2. Biology
- Enzyme-Catalyzed Reactions : This compound can act as a probe for studying enzyme interactions and metabolic pathways. Its structural features enable researchers to investigate enzyme-substrate interactions and the mechanisms underlying these processes.
3. Medicine
- Drug Development : The compound has potential applications in medicinal chemistry as a scaffold for designing new therapeutic agents. Its ability to undergo diverse chemical transformations makes it suitable for synthesizing novel pharmaceuticals.
- Pharmacological Research : Ongoing studies are evaluating its biological activity, particularly its influence on drug metabolism and efficacy through interactions with cytochrome P450 enzymes.
4. Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing polymers, resins, and other advanced materials due to its reactivity and stability.
Case Studies
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound interacts with cytochrome P450 enzymes, influencing drug metabolism. For example:
- CYP2D6 Inhibition : A study found that this compound significantly inhibits CYP2D6, an enzyme critical for metabolizing many antidepressants. This inhibition could lead to increased plasma levels of these drugs, necessitating dosage adjustments.
Case Study 2: Impact on Drug Clearance
Another study investigated the compound's effect on CYP3A4:
- CYP3A4 Activation : The compound was identified as an activator of CYP3A4, which is involved in metabolizing approximately half of all pharmaceuticals. This suggests that this compound could enhance the clearance of certain drugs from the body.
Mechanism of Action
The mechanism of action of cis-1-(Benzyloxy)-3-methoxycyclobutane involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. The benzyloxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A hypothetical comparison based on general organic chemistry principles is outlined below:
Table 1: Structural and Functional Group Comparisons
Key Differences
Ring Strain vs. Stability :
- Cyclobutane derivatives like This compound exhibit significant ring strain (≈110 kJ/mol for cyclobutane), enhancing reactivity in ring-opening or rearrangement reactions. In contrast, aromatic benzoates (e.g., phenyl benzoate) are stabilized by resonance, reducing reactivity .
Applications :
- While aliphatic benzoates like cis-3-hexenyl benzoate are used in flavor industries due to volatility, cyclobutane-based compounds are more likely to serve as intermediates in pharmaceutical synthesis.
Limitations of Available Evidence
- The provided sources focus on unrelated compounds (e.g., methyl 2-benzoylamino-3-oxobutanoate ) or generic benzoate classifications . No experimental data (e.g., NMR, boiling points, or reaction yields) for this compound are available.
- Direct comparisons require data on synthesis routes, spectroscopic characterization, or computational studies, which are absent here.
Recommendations for Further Research
To address this gap, consult specialized databases (e.g., SciFinder, Reaxys) or journals focusing on strained ring systems (e.g., Journal of Organic Chemistry). Experimental studies on cyclobutane derivatives with ether/ester substituents would provide actionable insights.
Biological Activity
Cis-1-(Benzyloxy)-3-methoxycyclobutane is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, typically involving the alkylation of cyclobutane derivatives. The presence of both benzyloxy and methoxy groups is crucial for its biological activity. The specific synthetic routes often utilize reagents like sodium hydride for deprotonation and various alkyl halides for substitution reactions.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as:
- Antitumor Agent : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that at concentrations ranging from 0 to 200 µM, this compound significantly reduced cell viability compared to control groups .
- Enzyme Inhibitor : Its structural features suggest that it may interact with specific enzymes involved in metabolic pathways. The hydroxyl and carboxylate functionalities can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |
| Antimicrobial | Preliminary antibacterial activity observed |
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Interaction : The compound may act as a reversible inhibitor by binding to the active sites of enzymes, thereby altering their function.
- Cell Proliferation Modulation : It has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Preclinical Oncology Studies : In a research initiative aimed at developing novel anticancer therapies, this compound was identified as a promising candidate due to its selective cytotoxicity against malignant cells while sparing normal cells .
- Metabolic Pathway Exploration : A collaborative study utilized this compound to investigate its role in metabolic pathways involving enzyme-substrate interactions, providing insights into its pharmacological potential.
Q & A
Q. What are the common synthetic routes for preparing cis-1-(Benzyloxy)-3-methoxycyclobutane, and what key reaction parameters influence yield and stereoselectivity?
Methodological Answer: The synthesis of cis-1-(Benzyloxy)-3-methoxycyclobutane can be approached via cyclization or ring-functionalization strategies. For example, analogous cyclobutane derivatives (e.g., cis-3-[(Benzyloxy)methyl]cyclobutanol) are synthesized using benzyl ether protection to stabilize reactive intermediates during cyclobutane ring formation . Key parameters include:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions in strained cyclobutane systems.
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) may enhance stereoselectivity by directing substituent orientation .
- Protecting group strategy : Benzyloxy groups are introduced early to prevent unwanted oxidation or ring-opening .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
Methodological Answer: Structural validation relies on NMR spectroscopy and mass spectrometry (MS) :
- ¹H/¹³C NMR : Peaks for benzyloxy (δ 4.5–5.0 ppm, -OCH₂Ph) and methoxy (δ 3.2–3.5 ppm, -OCH₃) groups confirm substitution patterns. Cyclobutane ring protons show characteristic splitting due to ring strain (e.g., δ 2.5–3.5 ppm, multiplet) .
- MS : High-resolution MS (e.g., CI isobutane) identifies molecular ions (e.g., m/z 192.25 for C₁₂H₁₆O₂ analogs) and fragmentation patterns .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer: Stability is maximized by:
- Storage in inert atmospheres : Argon or nitrogen prevents oxidation of the benzyloxy group.
- Temperature control : Store at –20°C in sealed, light-resistant containers to avoid photodegradation.
- Moisture avoidance : Use desiccants (e.g., silica gel) to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the cyclobutane ring, and how can they be addressed?
Methodological Answer: Regioselectivity is hindered by:
- Ring strain : Limits accessibility to certain positions.
- Steric effects : Bulky substituents (e.g., benzyloxy) block nucleophilic attack.
Solutions : - Directed C–H activation : Use transition-metal catalysts (e.g., Pd) with directing groups (e.g., carbonyls) to target specific carbons .
- Radical-mediated functionalization : Persulfate initiators enable selective hydrogen abstraction at less hindered positions .
Q. How do solvent polarity and temperature affect the conformational dynamics of this compound?
Methodological Answer: Conformational analysis requires:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 25°C) reveals ring puckering equilibria. Polar solvents (e.g., DMSO) stabilize dipolar interactions, slowing ring inversion rates .
- Computational modeling : DFT calculations (using InChI descriptors from analogs) predict energy barriers for chair-like vs. twist-boat conformers .
Q. How can contradictory literature findings on the compound’s stability under acidic/basic conditions be resolved?
Methodological Answer: Discrepancies often stem from:
- Varied reaction conditions : Acid strength (e.g., HCl vs. H₂SO₄) and concentration alter degradation pathways.
- Analytical methods : HPLC vs. GC-MS may detect different degradation byproducts.
Resolution strategies : - Controlled kinetic studies : Monitor hydrolysis rates at standardized pH and temperature.
- Isolation of intermediates : Use preparative TLC or column chromatography to identify transient species (e.g., ring-opened diols) .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular docking : Predicts binding affinity in enzyme-mediated reactions (e.g., cytochrome P450 oxidation).
- Reactivity descriptors : Fukui indices (derived from DFT) identify electrophilic/nucleophilic sites on the cyclobutane ring .
- MD simulations : Model solvation effects and transition states for ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
